molecular formula C19H21ClN2O B10962939 [4-(4-Chlorobenzyl)piperazin-1-yl](3-methylphenyl)methanone

[4-(4-Chlorobenzyl)piperazin-1-yl](3-methylphenyl)methanone

Cat. No.: B10962939
M. Wt: 328.8 g/mol
InChI Key: MZTKSAKGJSEGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a 3-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the reaction with 3-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl and 3-methylphenyl groups can influence its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C19H21ClN2O/c1-15-3-2-4-17(13-15)19(23)22-11-9-21(10-12-22)14-16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3

InChI Key

MZTKSAKGJSEGOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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